molecular formula C23H32N6O2 B2941996 3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 879758-50-6

3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2941996
CAS No.: 879758-50-6
M. Wt: 424.549
InChI Key: VRDTUNXRXWQYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative featuring a 3-methyl substituent, a 7-(3-methylbutyl) chain, and an 8-position modification with a 4-[(2-methylphenyl)methyl]piperazinyl group.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-16(2)9-10-29-19-20(26(4)23(31)25-21(19)30)24-22(29)28-13-11-27(12-14-28)15-18-8-6-5-7-17(18)3/h5-8,16H,9-15H2,1-4H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDTUNXRXWQYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituents through various chemical reactions. Common reagents used in these reactions include alkyl halides, piperazine derivatives, and methylating agents. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their reported activities:

Compound Name / ID Key Structural Differences Biological Activity / Findings Source (Evidence ID)
Target Compound : 3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione Reference structure with 3-methyl, 7-(3-methylbutyl), and 8-(2-methylbenzyl-piperazinyl). No direct activity data; inferred potential for PDE inhibition or kinase modulation. N/A
8-{[4-(2-Furoyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione 8-position: Furoyl-substituted piperazinyl vs. 2-methylbenzyl-piperazinyl. No explicit activity reported; structural similarity suggests possible PDE/kinase interactions.
1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives 7-position: Piperazinyl-acetyl chain vs. 3-methylbutyl; 8-position unsubstituted. Significant vasodilator activity (e.g., compound 8 : IC₅₀ ~1–10 µM for PDE3 inhibition).
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione 8-position: Hydroxyethyl-piperazinyl; 7-position: phenoxyethyl chain. No activity data; structural focus on solubility via hydroxyethyl group.
3-methyl-7-(4-methylphenyl)methyl-8-{4-(3-methylphenyl)methylpiperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione 7-position: 4-methylbenzyl; 8-position: 3-methylbenzyl-piperazinyl. No direct data; meta-methyl substitution may alter receptor binding vs. target compound.

Key Structural and Functional Insights

Piperazinyl Modifications :

  • The target compound’s 2-methylbenzyl-piperazinyl group at position 8 likely enhances lipophilicity and receptor binding compared to analogs with furoyl () or hydroxyethyl () substitutions. The 2-methylbenzyl group may mimic tyrosine or phenylalanine residues in kinase active sites, as seen in PDK1/IRAK inhibitors .
  • In contrast, the 1,3-dimethyl-7-(piperazinyl-acetyl) derivatives () prioritize PDE3 inhibition, with electron-withdrawing groups (e.g., dichlorophenyl in compound 8 ) improving potency.

7-Position Chain Variations: The 3-methylbutyl chain in the target compound may confer metabolic stability compared to shorter chains (e.g., phenoxyethyl in ). Longer alkyl chains often reduce solubility but improve membrane permeability.

Biological Activity Trends :

  • Purine derivatives with piperazinyl substitutions consistently show activity in PDE inhibition (), kinase modulation (), and cytotoxicity (). The absence of direct data for the target compound suggests further experimental validation is required.

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound is characterized by a purine backbone with multiple substituents that may influence its biological activity. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC₁₅H₂₂N₆O₂
Molecular Weight306.37 g/mol
IUPAC Name3-methyl-7-(3-methylbutyl)-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
SolubilitySoluble in DMSO and methanol

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological activities. Some notable effects include:

  • Antidepressant Activity : Studies have shown that compounds with similar structural motifs can influence neurotransmitter systems associated with mood regulation. For instance, the piperazine moiety is often linked to serotonin receptor modulation, which could suggest potential antidepressant effects.
  • Cognitive Enhancement : Preliminary findings suggest that derivatives of purine compounds may enhance cognitive functions by modulating adenosine receptors. This could have implications for treating cognitive disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Adenosine Receptor Modulation : The tetrahydropurine structure may interact with adenosine receptors (A1 and A2A), which play crucial roles in various physiological processes including sleep regulation and neuroprotection.
  • Serotonin Receptor Interaction : The presence of the piperazine ring suggests potential interactions with serotonin receptors (5-HT), which could mediate mood and anxiety-related behaviors.

Case Studies and Research Findings

  • Study on Cognitive Function : A study published in Pharmacogenomics explored the effects of similar purine derivatives on cognitive dysfunction in animal models. Results indicated improvements in memory retention and learning abilities when administered at specific dosages .
  • Antidepressant Effects : Another study investigated the antidepressant-like effects of compounds with similar structures in rodent models. The findings suggested a significant reduction in depressive behaviors when treated with these compounds .
  • Neuroprotective Properties : Research highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage, indicating potential therapeutic applications for neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.